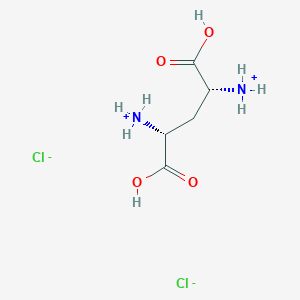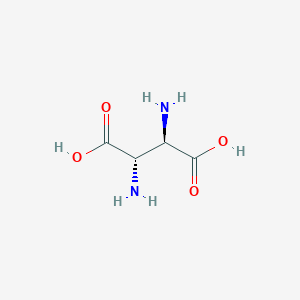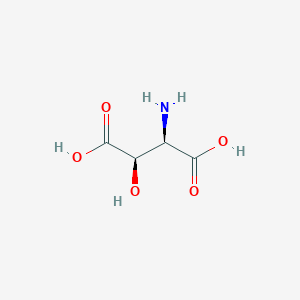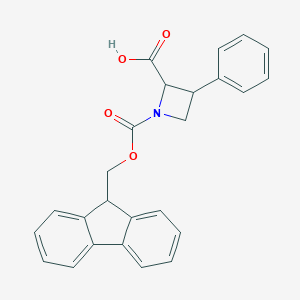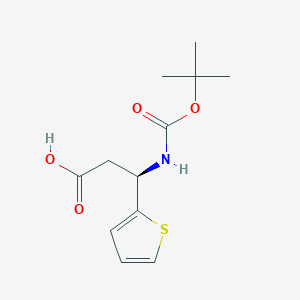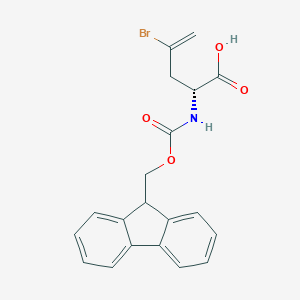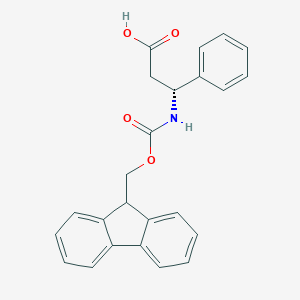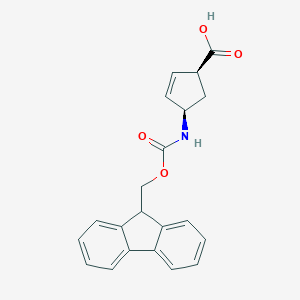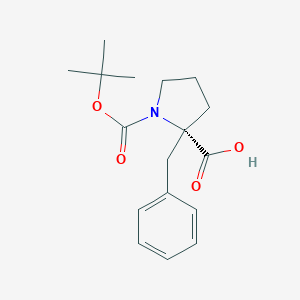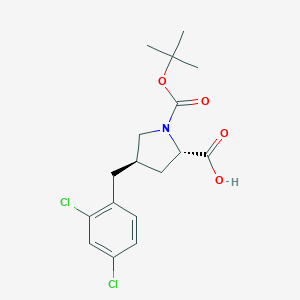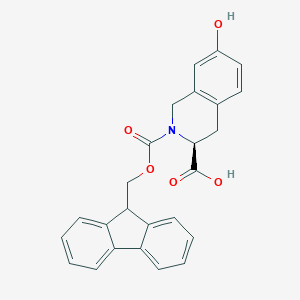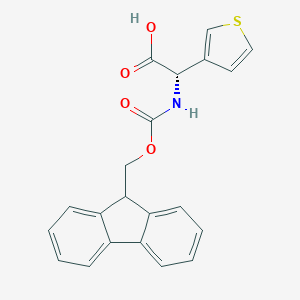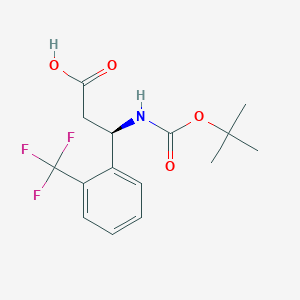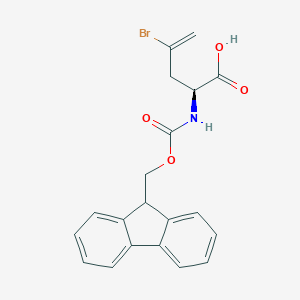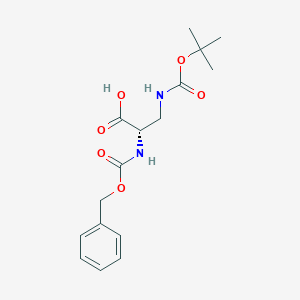
L-N-Cbz-3-N-Boc-Amino-alanine
描述
“L-N-Cbz-3-N-Boc-Amino-alanine” is a compound that contains a total of 46 bonds, including 24 non-H bonds, 9 multiple bonds, 9 rotatable bonds, 3 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 aliphatic carboxylic acid, 2 aliphatic (thio-) carbamates, and 1 hydroxyl group . It is used in the field of peptide synthesis .
Synthesis Analysis
The synthesis of “L-N-Cbz-3-N-Boc-Amino-alanine” involves the use of protecting groups, which play a pivotal role in the synthesis of multifunctional targets. Primary amines are unique because they can accommodate two such groups . The Boc-protection was introduced in the late fifties and was rapidly applied in the field of peptide synthesis .
Molecular Structure Analysis
The molecular formula of “L-N-Cbz-3-N-Boc-Amino-alanine” is C16H22N2O6 . It contains one six-membered ring, one aliphatic carboxylic acid, two aliphatic (thio-) carbamates, and one hydroxyl group .
Chemical Reactions Analysis
The chemical reactions involving “L-N-Cbz-3-N-Boc-Amino-alanine” are related to the protection and deprotection of amines. Boc-derivatives can be deprotected by mild acidolysis, whereas benzyl carbamates require significantly stronger acidic conditions for their deprotection .
Physical And Chemical Properties Analysis
“L-N-Cbz-3-N-Boc-Amino-alanine” has a molecular weight of 338.356 and a density of 1.2±0.1 g/cm3 . It has a boiling point of 548.7±50.0 °C at 760 mmHg . The compound is stored at 0°C .
科学研究应用
Application 1: One-Pot Amidation of N-Alloc-, N-Boc-, and N-Cbz Protected Amines
- Summary of the Application : This research describes a one-pot synthesis of amides from N-Alloc-, N-Boc-, and N-Cbz-protected amines . The reactions involve the use of isocyanate intermediates, which are generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride, to react with Grignard reagents to produce the corresponding amides .
- Methods of Application : The method involves the use of isocyanate intermediates, which are generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride. These intermediates then react with Grignard reagents to produce the corresponding amides .
- Results or Outcomes : Using this reaction protocol, a variety of N-Alloc-, N-Boc-, and N-Cbz-protected aliphatic amines and aryl amines were efficiently converted to amides with high yields .
Application 2: Dual Protection of Amino Functions Involving Boc
- Summary of the Application : This review highlights various aspects related to the synthesis, properties, and applications of products containing one or two Boc-groups resulting from dual protection of amines and amides .
- Methods of Application : The method involves the use of Boc-groups for the dual protection of amines and amides .
- Results or Outcomes : The study provides insights into the synthesis, properties, and applications of products containing one or two Boc-groups resulting from dual protection of amines and amides .
Application 3: Protecting Groups for Amines
- Summary of the Application : This research discusses the importance of protecting groups for amines in organic chemistry . Protecting groups like Boc (t-Butyloxycarbonyl) and CBz (carboxybenzyl) are essential for the synthesis of peptides .
- Methods of Application : The method involves the use of Boc and CBz as protecting groups for amines . These protecting groups can be installed and removed under relatively mild conditions .
- Results or Outcomes : The study provides insights into the importance of protecting groups for amines in organic chemistry .
Application 4: Practical One-Pot Amidation of N-Alloc-, N-Boc-, and N-Cbz Protected Amines
- Summary of the Application : This research describes a practical one-pot synthesis of amides from N-Alloc-, N-Boc-, and N-Cbz-protected amines . The reactions involve the use of isocyanate intermediates, which are generated in situ .
- Methods of Application : The method involves the use of isocyanate intermediates, which are generated in situ. These intermediates then react with Grignard reagents to produce the corresponding amides .
- Results or Outcomes : Using this reaction protocol, a variety of N-Alloc-, N-Boc-, and N-Cbz-protected aliphatic amines and aryl amines were efficiently converted to amides with high yields .
Application 5: Protecting Groups for Amines
- Summary of the Application : This research discusses the importance of protecting groups for amines in organic chemistry . Protecting groups like Boc (t-Butyloxycarbonyl) and CBz (carboxybenzyl) are essential for the synthesis of peptides .
- Methods of Application : The method involves the use of Boc and CBz as protecting groups for amines . These protecting groups can be installed and removed under relatively mild conditions .
- Results or Outcomes : The study provides insights into the importance of protecting groups for amines in organic chemistry .
Application 6: Practical One-Pot Amidation of N-Alloc-, N-Boc-, and N-Cbz Protected Amines
- Summary of the Application : This research describes a practical one-pot synthesis of amides from N-Alloc-, N-Boc-, and N-Cbz-protected amines . The reactions involve the use of isocyanate intermediates, which are generated in situ .
- Methods of Application : The method involves the use of isocyanate intermediates, which are generated in situ. These intermediates then react with Grignard reagents to produce the corresponding amides .
- Results or Outcomes : Using this reaction protocol, a variety of N-Alloc-, N-Boc-, and N-Cbz-protected aliphatic amines and aryl amines were efficiently converted to amides with high yields .
未来方向
The future directions of “L-N-Cbz-3-N-Boc-Amino-alanine” involve its use in the synthesis of amides. Boc is ranked as “one of the most commonly used protective groups for amines” . Other NH-compounds including various protected/acylated amines have also been substituted in this way that thereby give rise to bis-protected amino functions .
属性
IUPAC Name |
(2S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(phenylmethoxycarbonylamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O6/c1-16(2,3)24-14(21)17-9-12(13(19)20)18-15(22)23-10-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,17,21)(H,18,22)(H,19,20)/t12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJKGPJRAGHSOLM-LBPRGKRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(C(=O)O)NC(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC[C@@H](C(=O)O)NC(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20373309 | |
| Record name | L-N-Cbz-3-N-Boc-Amino-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20373309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-(((Benzyloxy)carbonyl)amino)-3-((tert-butoxycarbonyl)amino)propanoic acid | |
CAS RN |
16947-84-5 | |
| Record name | L-N-Cbz-3-N-Boc-Amino-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20373309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-alpha-Benzyloxycarbonyl-N-beta-(t-butyloxycarbonyl)-L-2,3-diaminopropionic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

